N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenethyl group, an imidazo[1,2-b]pyridazinyl group, and a thioacetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of 2-phenylimidazo[1,2-b]pyridazine: This intermediate can be synthesized through a cyclization reaction involving 2-aminopyridine and phenylhydrazine under acidic conditions.
Thioacetamide linkage formation: The final step involves the coupling of 3,4-dimethoxyphenethylamine with 2-phenylimidazo[1,2-b]pyridazine using a thioacetamide reagent under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-b]pyridazinyl group can be reduced under hydrogenation conditions.
Substitution: The methoxy groups on the phenethyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving phenethyl and imidazo[1,2-b]pyridazinyl groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The phenethyl group may interact with neurotransmitter receptors, while the imidazo[1,2-b]pyridazinyl group could inhibit certain enzymes or signaling pathways. The thioacetamide linkage may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the phenethylamine structure but lacks the imidazo[1,2-b]pyridazinyl and thioacetamide groups.
2-Phenylimidazo[1,2-b]pyridazine: Contains the imidazo[1,2-b]pyridazinyl group but lacks the phenethyl and thioacetamide components.
Uniqueness
N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-30-20-9-8-17(14-21(20)31-2)12-13-25-23(29)16-32-24-11-10-22-26-19(15-28(22)27-24)18-6-4-3-5-7-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBMZVIZLLBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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